molecular formula C16H18N2O7 B2797534 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 736190-82-2

2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2797534
CAS No.: 736190-82-2
M. Wt: 350.327
InChI Key: ZFRCDAQEWZROHO-UHFFFAOYSA-N
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Description

2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of oxazole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The oxazole derivative is then reacted with an amino acid derivative to form the amide bond.

    Esterification: The final step involves the esterification of the amide with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and benzoate moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,2-Oxazol-3-yl)amino]-2-oxoethyl benzoate
  • [2-(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-methoxybenzoate

Uniqueness

The uniqueness of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate lies in its combination of the oxazole ring and the trimethoxybenzoate moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7/c1-9-5-13(18-25-9)17-14(19)8-24-16(20)10-6-11(21-2)15(23-4)12(7-10)22-3/h5-7H,8H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRCDAQEWZROHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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